![molecular formula C23H25N5O B12451130 N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide](/img/structure/B12451130.png)
N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a propan-2-ylphenyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with suitable reagents under controlled conditions.
Introduction of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group is introduced through a substitution reaction, where the pyrimidine derivative reacts with an appropriate halide or organometallic reagent.
Formation of the Carbamimidoyl Group: The carbamimidoyl group is formed by reacting the intermediate compound with a suitable isocyanate or carbodiimide reagent.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or benzamide moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, organometallic reagents, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
類似化合物との比較
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide: A structurally similar compound with a phenylacetamide moiety instead of benzamide.
2-Pyrimidinamine, 4,6-dimethyl-: A simpler derivative with only the pyrimidine ring and dimethyl groups.
Uniqueness
N-[N’-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide is unique due to its combination of structural features, including the pyrimidine ring, propan-2-ylphenyl group, and benzamide moiety
特性
分子式 |
C23H25N5O |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C23H25N5O/c1-15(2)18-10-12-20(13-11-18)26-23(27-21(29)19-8-6-5-7-9-19)28-22-24-16(3)14-17(4)25-22/h5-15H,1-4H3,(H2,24,25,26,27,28,29) |
InChIキー |
YJZVBSPYVOLVDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
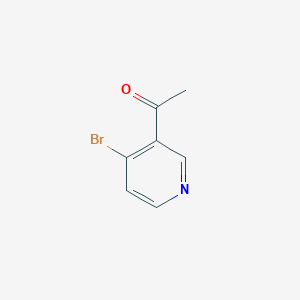
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
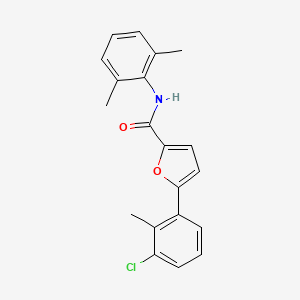
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
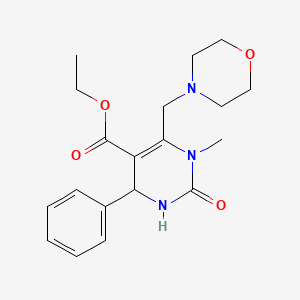
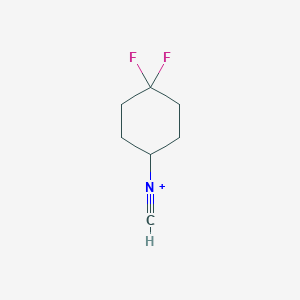

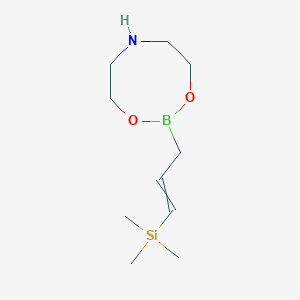
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12451103.png)
![1-[2-(2-methylphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12451108.png)
![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451110.png)
![2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol](/img/structure/B12451111.png)
